Trypanothione

概要

説明

トリパノチオンは、トリパノソーマやリーシュマニアなどの寄生性原虫に見られるユニークなビスグルタチオン誘導体です。 この化合物は、これらの生物における酸化ストレスに対する防御において重要な役割を果たしており、これらの生物は、睡眠病、シャーガス病、リーシュマニア症などの病気を引き起こします 。ヒトとは異なり、これらの寄生虫は、トリパノチオンに酸化還元バランスを依存しており、そのため、これは薬剤開発のターゲットとなっています。

準備方法

合成経路および反応条件

トリパノチオンの合成には、2分子のグルタチオンをスペルミジンと結合させることが含まれます。このプロセスは、通常、次の手順を含みます。

グルタチオンの活性化: グルタチオンは、ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用して活性化されます。

スペルミジンとの結合: 活性化されたグルタチオンは、次に制御されたpH条件下でスペルミジンと反応させてトリパノチオンを形成します.

工業的生産方法

トリパノチオンの工業的生産は、その特定の生物学的役割と合成の複雑さのために一般的ではありません。 実験室での合成方法は、反応条件と精製プロセスの適切な最適化によって規模を拡大することができます。

化学反応解析

反応の種類

酸化: トリパノチオンは、酸化されてトリパノチオンジスルフィドを形成します。

還元: ジスルフィド形態は、トリパノチオンレダクターゼによってチオール形態に還元することができます。

置換: チオール基が関与する置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素または他の過酸化物は、穏やかな条件下で使用されます。

還元: トリパノチオンレダクターゼの存在下でNADPH。

置換: さまざまな求電子剤は、中性からわずかに塩基性条件下でチオール基と反応することができます。

主な生成物

酸化: トリパノチオンジスルフィド。

還元: 還元型トリパノチオン。

置換: 使用された求電子剤に応じてチオール置換誘導体。

科学研究への応用

化学

化学において、トリパノチオンは、そのユニークな酸化還元特性と、寄生性原虫における酸化還元バランス維持における役割について研究されています。これは、チオール系酸化還元系を理解するためのモデル化合物として役立ちます。

生物学

生物学的に、トリパノチオンは、トリパノソーマやリーシュマニアの生存に不可欠です。 これは、活性酸素種を解毒し、細胞の酸化還元恒常性を維持する役割を担っています .

医学

医学において、トリパノチオンとその代謝経路は、睡眠病、シャーガス病、リーシュマニア症などの病気に対する薬剤開発のターゲットとなっています。 例えば、トリパノチオンレダクターゼの阻害剤は、潜在的な治療薬として研究されています .

産業

直接的な産業への応用は限られていますが、トリパノチオンの研究は、特に抗寄生虫薬の開発において、バイオテクノロジーおよび製薬業界にとって重要な意味を持っています。

化学反応の分析

Types of Reactions

Oxidation: Trypanothione undergoes oxidation to form this compound disulfide.

Reduction: The disulfide form can be reduced back to the thiol form by this compound reductase.

Substitution: It can participate in substitution reactions where the thiol groups are involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: NADPH in the presence of this compound reductase.

Substitution: Various electrophiles can react with the thiol groups under neutral to slightly basic conditions.

Major Products

Oxidation: this compound disulfide.

Reduction: Reduced this compound.

Substitution: Thiol-substituted derivatives depending on the electrophile used.

科学的研究の応用

Target for Antiparasitic Drug Development

Trypanothione synthetase (TryS), the enzyme responsible for synthesizing this compound, has been identified as a potential drug target due to its essentiality for parasite survival. High-throughput screening of chemical libraries has led to the identification of several inhibitors that effectively decrease intracellular this compound levels in T. brucei, demonstrating their potential as therapeutic agents against trypanosomiasis .

Inhibitors and Synergistic Drug Combinations

Research has shown that existing FDA-approved drugs can be repurposed to target this compound-related pathways. For instance, combinations of antihistamines and antifungal agents have exhibited synergistic effects against Trypanosoma cruzi, the causative agent of Chagas disease. These combinations have demonstrated significant efficacy in reducing parasitemia in murine models, highlighting the potential for developing new treatment regimens based on this compound modulation .

Mechanism of Action Studies

Studies investigating the mechanism of action of various compounds on this compound reductase (the enzyme that recycles this compound) have provided insights into how these drugs can disrupt the redox balance within parasites. For example, epigallocatechin gallate (EGCG) has been shown to inhibit this enzyme in Leishmania promastigotes, leading to increased oxidative stress and parasite death .

This compound Synthetase Inhibitors

A notable study involved the screening of over 63,000 compounds to identify inhibitors of TryS. The lead compound DDD86243 was found to significantly inhibit TryS activity, resulting in a marked decrease in this compound levels and impaired growth of T. brucei in vitro . This study exemplifies how targeting this compound metabolism can lead to effective antiparasitic strategies.

Synergistic Effects in Drug Combinations

In another case, researchers identified combinations of drugs that showed enhanced efficacy against T. cruzi. For instance, the combination of clemastine (an antihistamine) and posaconazole (an antifungal) was more effective than either drug alone in reducing parasitemia in infected mice. This finding underscores the importance of exploring drug interactions that target the this compound pathway .

Resistance Mechanisms

Understanding how parasites develop resistance to therapies targeting this compound is critical. Research indicates that while some parasites can adapt by altering their thiol metabolism, targeting unique pathways associated with this compound may mitigate resistance issues commonly seen with other antiparasitic drugs .

Summary Table: Applications and Findings

作用機序

トリパノチオンは、主に酸化還元反応における役割を通してその効果を発揮します。これは、過酸化物および他の活性酸素種の還元における電子ドナーとして作用します。主要な分子標的は以下のとおりです。

トリパノチオンレダクターゼ: NADPHを使用してトリパノチオンジスルフィドをそのチオール形態に還元します。

トリパレドキシンペルオキシダーゼ: トリパノチオンから、直接的またはトリパレドキシンを介して、電子を使用して過酸化物を還元します.

類似化合物の比較

類似化合物

グルタチオン: ヒトを含むほとんどの生物における細胞の酸化還元反応に関与するトリペプチド。

チオレドキシン: 他のタンパク質の還元を促進することにより、抗酸化剤として作用するタンパク質。

グルタレドキシン: グルタチオンを補因子として使用する小さな酸化還元酵素。

独自性

トリパノチオンは、その構造、すなわちスペルミジンによって結合された2分子のグルタチオンを含むために、ユニークです。 この構造は、トリパノソーマ科に特異的であり、ヒトには存在しないため、抗寄生虫薬開発のための選択的な標的となります .

類似化合物との比較

Similar Compounds

Glutathione: A tripeptide involved in cellular redox reactions in most organisms, including humans.

Thioredoxin: A protein that acts as an antioxidant by facilitating the reduction of other proteins.

Glutaredoxin: A small redox enzyme that uses glutathione as a cofactor.

Uniqueness

Trypanothione is unique due to its structure, which includes two glutathione molecules linked by spermidine. This structure is specific to trypanosomatids and is not found in humans, making it a selective target for antiparasitic drug development .

生物活性

Introduction

Trypanothione, a unique thiol compound found predominantly in trypanosomatids, plays a crucial role in the redox metabolism of these parasites. Its biological activity is primarily mediated through its interaction with various enzymes, particularly this compound reductase (TR), which is essential for maintaining cellular redox homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and recent research findings.

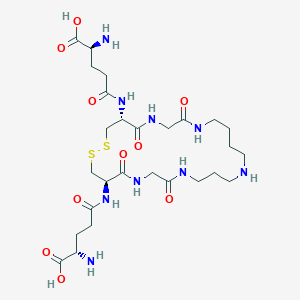

Structure and Function

This compound is chemically defined as N1,N8-bis(glutathionyl)spermidine (T(SH)₂). It consists of two glutathione molecules linked to a spermidine backbone. This structure allows it to participate in various biochemical processes, including detoxification of xenobiotics, reduction of oxidized proteins, and maintenance of thiol-redox homeostasis.

Key Functions of this compound

- Redox Regulation : Acts as a reducing agent in cellular environments, counteracting oxidative stress.

- Detoxification : Involved in the neutralization of harmful compounds such as methylglyoxal and nitric oxide.

- Antioxidant Defense : Protects cellular components from oxidative damage.

This compound Reductase (TR)

TR is a flavoenzyme that catalyzes the reduction of oxidized this compound (T(S)₂) back to its reduced form (T(SH)₂) using NADPH as an electron donor. This enzyme is critical for the survival of trypanosomatids, making it an attractive target for drug development.

Inhibition Studies

Recent studies have identified several inhibitors of TR that show promise as therapeutic agents against diseases caused by Trypanosoma species. For instance:

- High-Throughput Screening : A screening campaign identified nine novel classes of TR inhibitors that demonstrated significant antiparasitic activity against Trypanosoma brucei .

- Chemical Validation : Inhibitors targeting this compound synthetase (TryS), another enzyme involved in this compound biosynthesis, have shown potent effects on parasite growth .

Case Study 1: Antiparasitic Activity

A study reported the identification of substituted 2-(3-aminophenyl) oxazolopyridines that exhibited an EC50 of 2 nM against Trypanosoma brucei. These compounds were orally bioavailable and effectively cured infected mice at low doses .

Case Study 2: TR Inhibitors in T. cruzi Infection

Research demonstrated that TR inhibitors significantly reduced parasitemia and mortality in animal models infected with Trypanosoma cruzi. However, the exact mechanism by which these compounds exert their antiparasitic effects remains to be fully elucidated .

Table 1: Summary of TR Inhibitors and Their Biological Activities

| Compound Class | Target Enzyme | EC50 (nM) | Effectiveness |

|---|---|---|---|

| Substituted Oxazolopyridines | This compound Reductase | 2 | Cured mice infected with T. brucei |

| Urea Derivatives | This compound Synthetase | Varies | Inhibited growth in vitro |

| Novel Chemical Scaffolds | This compound Reductase | Varies | Reduced parasitemia in vivo |

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer : TR facilitates electron transfer from NADPH to T(S)₂, maintaining the reduced state necessary for cellular functions.

- Oxidative Stress Response : By reducing reactive oxygen species (ROS), this compound protects cells from oxidative damage.

- Protein Thiol Homeostasis : It plays a role in maintaining protein thiol groups in their reduced forms, which is vital for protein function.

特性

IUPAC Name |

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSXDHGHZKXJD-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242197 | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96304-42-6 | |

| Record name | Trypanothione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trypanothione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。